tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Description
Chemical Structure and Key Features tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 365998-36-3) is a cyclohexane derivative with three distinct functional groups:
- A tert-butyl carbamate protecting group.
- A primary amino group (-NH₂) at the 2-position.
- A dimethylcarbamoyl group (-N(CH₃)₂C=O) at the 5-position.
Its stereochemistry (1R,2S,5R) is critical for its reactivity and biological interactions, particularly in drug synthesis . The molecular formula is C₁₄H₂₇N₃O₃ (MW 285.38), and it is stored at 2–8°C in dry, sealed conditions .
Applications The compound serves as a key intermediate in synthesizing edoxaban, a direct oral anticoagulant (DOAC) targeting factor Xa . Its functional groups enable modular derivatization; for example, the amino group is often acylated or alkylated to form pharmacologically active molecules .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Key Steps
| Step | Description |
|---|---|
| a) | Mix reagent A (tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) with reagent B (ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) in an organic solvent at room temperature (15-30°C, preferably 20-25°C). |
| b) | Add a base (preferably a tertiary amine such as triethylamine or diisopropylethylamine) slowly to the mixture, controlling the temperature to prevent significant shifts. |
| c) | Stir the reaction mixture at elevated temperature (30-100°C, preferably 50-70°C) for 1–10 hours (commonly 3–8 hours) to complete the reaction. |
| d) | Cool the reaction mixture to 0 to 10°C, add water to precipitate the product. |
| e) | Filter and isolate the product, optionally drying to obtain the pure compound or its salt/solvate. |
This method notably uses the neutral forms of reagents A and B rather than their salt forms, which significantly reduces the viscosity of the reaction mixture, facilitating stirring and improving yield and purity.
Reaction Conditions and Parameters
| Parameter | Range / Preferred Values | Notes |
|---|---|---|
| Molar ratio (A : B) | 1 : 0.5 to 1 : 2; preferred 1 : 1.05 | Slight excess of B improves conversion |
| Concentration of reagents | 1% to 40% (w/v), preferably 15% to 40% | Expressed as grams solute per 100 mL solvent |
| Solvent | Acetonitrile, N,N-dimethylformamide, C1-C4 alcohols, or mixtures | Choice depends on boiling point and solubility |
| Base | Tertiary amines (triethylamine preferred), aromatic amines | Non-nucleophilic base to avoid side reactions |
| Base molar ratio (A : base) | 1 : 0.1 to 1 : 2.5; preferred 1 : 0.25 to 1 : 2.5 | Controls reaction pH and promotes amide bond formation |
| Temperature (mixing step a) | 15–30°C (room temperature) | Ensures manageable viscosity |
| Temperature (reaction step c) | 30–100°C, preferably 50–70°C | Accelerates reaction kinetics |
| Reaction time | 1–10 hours, preferably 3–8 hours | Monitored by HPLC or equivalent analytical methods |
Solvent and Base Selection
- Organic solvents used include acetonitrile, dimethylformamide, methanol, ethanol, and cyclic ethers like tetrahydrofuran. Acetonitrile is favored for its suitable boiling point and solvent properties.
- Bases are typically tertiary amines such as triethylamine or diisopropylethylamine. Aromatic amines like pyridine derivatives may also be used but tertiary amines are preferred due to their non-nucleophilic nature and ease of removal.
Advantages of the Neutral Reagent Approach
- Reduced viscosity: Using neutral forms of reagents A and B avoids the formation of dense pastes, which are difficult to stir and handle industrially.
- Simplified procedure: No strict order of reagent addition is necessary, and the reaction can be performed in a single step.
- Improved yield and purity: The method yields the target compound with purities >99% and yields around 87–93%, as confirmed by HPLC and NMR analyses.
- Scalability: The reaction conditions are mild and compatible with conventional reactors, enabling industrial-scale synthesis.
Example Synthesis Data
| Parameter | Value / Condition | Result / Comment |
|---|---|---|
| Reagents ratio (A:B) | 1 : 1.05 | Slight excess of B |
| Solvent | Acetonitrile | Common choice due to solubility and boiling point |
| Base | Triethylamine, 0.5 eq. relative to A | Added slowly to control temperature |
| Temperature | Step a: 20–25°C; Step c: 60°C | Reaction stirred for 7 hours |
| Reaction time | 7 hours | Complete conversion |
| Product isolation | Cooling to 0–5°C, addition of water, filtration | Solid product filtered and dried |
| Yield | ~87.7% | High yield with high purity (99.35% by HPLC) |
Note: The above example is adapted from hydrogenation and coupling steps in related synthesis routes.
Analytical Characterization
- 1H-NMR and 13C-NMR spectra confirm the structure and stereochemistry of the product.
- HPLC analysis routinely shows purity >99% with retention times consistent with the target compound.
- Physical state : The product can be isolated as a solid, often as a solvate or hydrate depending on crystallization conditions.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Neutral tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) |
| Solvent | Acetonitrile, DMF, or C1-C4 alcohols |
| Base | Triethylamine (preferred), diisopropylethylamine |
| Reaction temperature | 20–25°C for mixing; 50–70°C for reaction |
| Reaction time | 3–8 hours |
| Product isolation | Cooling, addition of water, filtration |
| Yield | Typically 87–93% |
| Purity | >99% (HPLC) |
| Advantages | Low viscosity, easy stirring, single-step, scalable, high purity and yield |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Edoxaban
One of the primary applications of tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is its role as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders such as stroke and deep vein thrombosis. Edoxaban functions by selectively inhibiting factor Xa, a crucial component in the coagulation cascade.
Case Study: Edoxaban Development
- Study Reference : Nehaj et al. (2020) demonstrated that Edoxaban significantly affects platelet aggregation in thrombin-dependent pathways, highlighting its clinical relevance in managing thromboembolic events .
- Clinical Impact : Approved by the FDA, Edoxaban has been shown to have comparable efficacy to other anticoagulants with a favorable safety profile .
Research Applications
2. Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the development of various derivatives that can lead to novel therapeutic agents.
3. Laboratory Research
In laboratory settings, this compound is employed for:
- Synthesis of Cyclohexane Derivatives : It acts as a reagent for producing cis-1,2-diaminocyclohexane derivatives, which are useful in synthesizing complex organic molecules.
- Pharmaceutical Research : Researchers utilize this compound to explore new formulations and drug delivery systems that enhance bioavailability and therapeutic efficacy.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for Edoxaban production; crucial for anticoagulant therapy development. |
| Organic Synthesis | Building block for synthesizing cyclohexane derivatives and other complex organic molecules. |
| Laboratory Research | Used in experimental setups for drug formulation studies and chemical synthesis processes. |
| Safety Handling | Requires precautions due to toxicity; follow standard laboratory safety protocols. |
Mechanism of Action
The mechanism by which tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or acting as a ligand in receptor studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (1R,2S,5R) vs. (1R,2S,5S)
The (1R,2S,5S) stereoisomer (CAS 365998-36-3) shares the same molecular formula but differs in the configuration at the 5-position. This stereochemical variation alters:
- Reactivity : The spatial arrangement affects nucleophilic substitution rates during synthetic steps (e.g., acylation or hydrolysis) .
- Biological Activity : In edoxaban synthesis, the (1R,2S,5S) isomer is a precursor to the final drug, whereas the (1R,2S,5R) variant may form undesired diastereomers requiring chromatographic separation .
Salt Forms: Oxalate vs. Free Base
The oxalate salt (CAS 1210348-34-7) enhances stability and handling during synthesis:
- Structure : Combines the free base with oxalic acid (C₁₄H₂₇N₃O₃·C₂H₂O₄) .
- Advantages : Improved crystallinity for purification and reduced hygroscopicity compared to the free base .
- Applications : Used in large-scale edoxaban production to minimize side reactions .
| Property | Free Base | Oxalate Salt |
|---|---|---|
| CAS Number | 365998-36-3 | 1210348-34-7 |
| Molecular Weight | 285.38 | 347.40 (base + oxalic acid) |
| Stability | Sensitive to moisture | Enhanced crystallinity |
Structural Analogs with Varied Substituents
Compound A : tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (CAS 2024614-32-0)
- Difference: Replaces the amino group with a hydroxyl (-OH), reducing nucleophilicity but improving solubility.
- Application : Less common in drug synthesis due to reduced reactivity.
Compound B: tert-Butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 467.95 g/mol)
- Difference : Adds a chloro-pyridine-acetamido side chain, broadening biological target specificity.
| Property | Target Compound | Compound B |
|---|---|---|
| Molecular Weight | 285.38 | 467.95 |
| Bioactivity | Intermediate | Enhanced protease inhibition |
Biological Activity
Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with biological systems.
- Molecular Formula : C16H29N3O7
- Molecular Weight : 375.42 g/mol
- IUPAC Name : tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- CAS Number : 1353893-22-7
Structure
The compound features a tert-butyl group and a dimethylcarbamoyl moiety attached to a cyclohexyl ring, which is further substituted with an amino group. This structure is significant for its biological interactions.
Research indicates that the biological activity of this compound may involve modulation of various biochemical pathways. The dimethylcarbamoyl group is known to enhance solubility and bioavailability, which is critical for therapeutic efficacy.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation markers, potentially making it useful in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Study 3 | Neuroprotection | Found to inhibit neuronal apoptosis in models of oxidative stress induced by H2O2. |
Toxicology and Safety Profile
The safety profile of this compound has been assessed in various toxicological studies:
- Acute Toxicity : LD50 values indicate low acute toxicity.
- Chronic Exposure : Long-term studies are needed to fully understand the potential chronic effects on human health.
Q & A
Q. How is this compound utilized in synthesizing protease inhibitors?
- Methodological Answer :
- Scaffold Functionalization : The cyclohexyl-dimethylcarbamoyl core serves as a transition-state mimic. Coupling with pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl) via SNAr reactions yields potent inhibitors .
- Biological Evaluation : IC₅₀ values against WDR5 (≤50 nM) validate its utility in targeted protein degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
